

role of Cbz-L-Homoserine in peptide chemistry

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Compound of Interest

Compound Name: **Cbz-L-Homoserine**

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An In-depth Technical Guide to the Role of **Cbz-L-Homoserine** in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and therapeutic development, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the synthesis of peptides with enhanced stability, novel conformations, and tailored biological activities.^{[1][2]} Among these, L-Homoserine and its derivatives are of significant interest. This technical guide focuses on the multifaceted role of N-Carboxybenzyl-L-Homoserine (**Cbz-L-Homoserine**), a critical intermediate and building block in modern peptide synthesis.

Cbz-L-Homoserine leverages the utility of the homoserine scaffold—with its versatile hydroxyl side chain—and the robust, well-established carboxybenzyl (Cbz or Z) protecting group.^{[3][4]} This combination provides chemists with a powerful tool for a range of applications, from constructing complex peptide libraries to engineering peptidomimetics and cyclic peptides.^{[5][6]} This document will provide a detailed exploration of **Cbz-L-Homoserine**, its chemical properties, its incorporation into peptide chains, and its pivotal role in advanced peptide modification strategies.

Core Concepts: The Cbz Protecting Group and the Homoserine Scaffold

The Carboxybenzyl (Cbz) Protecting Group

First introduced by Bergmann and Zervas in 1932, the carboxybenzyl group was a foundational development in peptide synthesis.^[3] It is renowned for its stability under a wide range of conditions and its specific cleavage method, which provides orthogonality with other common protecting groups like Boc (acid-labile) and Fmoc (base-labile).^{[3][7][8]}

- **Introduction:** The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under mild alkaline conditions (pH 8-10).^[4]
- **Stability:** It is stable against the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal, making it highly valuable in multi-step synthesis.^{[7][8]}
- **Cleavage:** The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which is a very mild process that occurs at neutral pH.^{[3][8]} This reaction cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide.

The Homoserine Scaffold

Homoserine, a non-proteinogenic amino acid, is structurally similar to serine but with an additional methylene group in its side chain.^[9] This extended side chain provides a primary alcohol, which serves as a versatile chemical handle for various post-synthesis modifications.^[9] A key transformation is its ability to cyclize into a stable homoserine lactone, a moiety that is significant in bacterial quorum sensing and can be leveraged in peptide design.^{[5][10][11]}

Physicochemical and Quantitative Data

The properties of **Cbz-L-Homoserine** and its lactone form are summarized below. This data is essential for planning synthetic routes and purification procedures.

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	CAS Number
Cbz-L-Homoserine	C ₁₂ H ₁₅ NO ₅	253.25	-	35677-88-4
Cbz-L-Homoserine Lactone	C ₁₂ H ₁₃ NO ₄	235.24	White Crystalline Solid	35677-89-5

Key Applications and Experimental Protocols

Cbz-L-Homoserine is not merely a protected amino acid but a strategic component in several advanced peptide synthesis workflows.

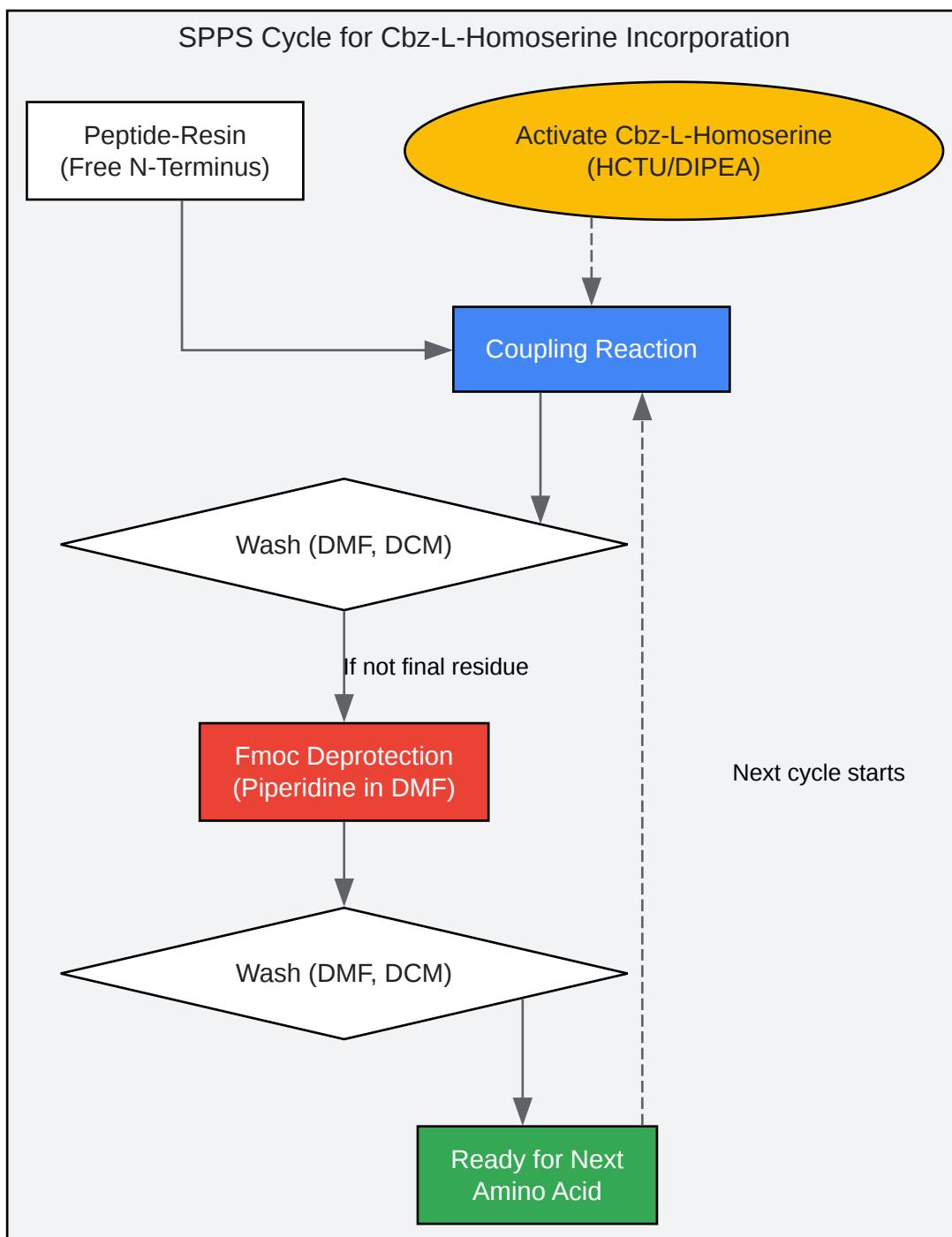
Direct Incorporation via Solid-Phase Peptide Synthesis (SPPS)

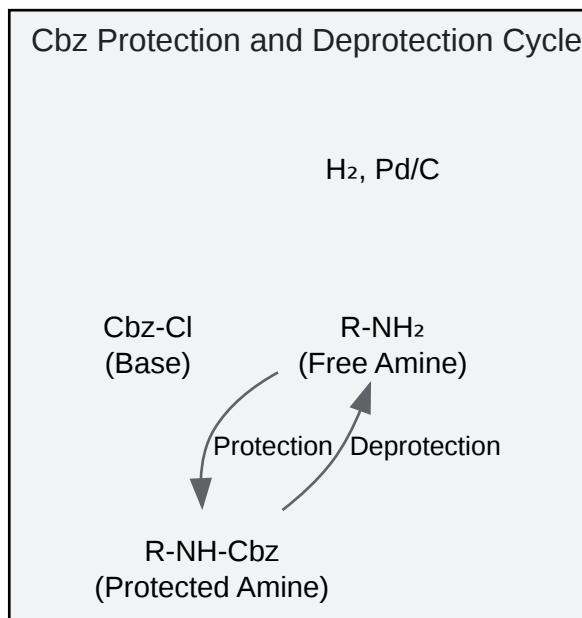
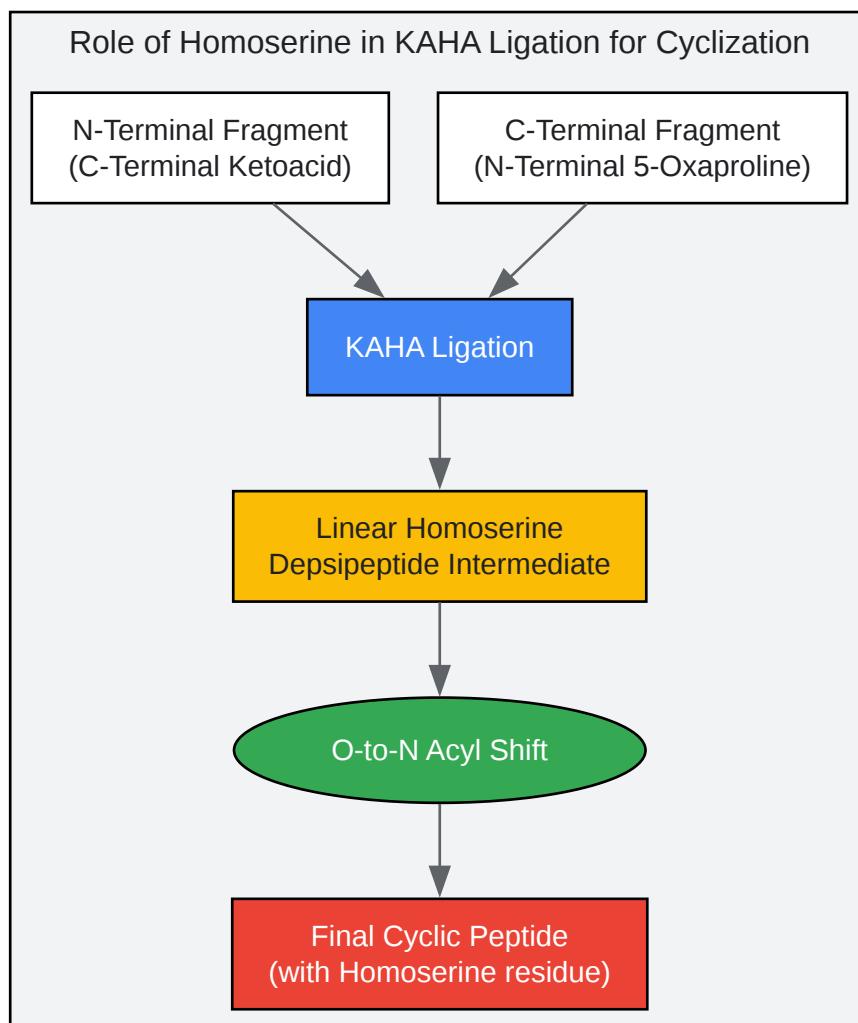
Cbz-L-Homoserine can be incorporated into a growing peptide chain using standard coupling protocols in Fmoc- or Boc-based SPPS. The Cbz group remains on the homoserine residue, providing side-chain protection until it is selectively removed.

This protocol outlines the coupling of the **Cbz-L-Homoserine** residue to a resin-bound peptide with a free N-terminal amine.

- Resin Preparation:
 - Start with a pre-swelled Fmoc-deprotected peptide-resin in a reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3x).[\[12\]](#)
- Amino Acid Activation:
 - In a separate vial, dissolve **Cbz-L-Homoserine** (3 eq. relative to resin loading) and a coupling activator like HCTU (3 eq.) in DMF.
 - Add a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.

- Allow the activation to proceed for 2-5 minutes at room temperature.
- Coupling Reaction:
 - Add the activated **Cbz-L-Homoserine** solution to the reaction vessel containing the resin.
 - Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[5]
- Monitoring and Washing:
 - Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling.[5][12]
 - Once the reaction is complete, drain the vessel and wash the resin extensively with DMF (5x) and Dichloromethane (DCM) (3x) to remove excess reagents.[5]
- Chain Elongation:
 - Proceed to the next cycle of Fmoc deprotection and coupling for the subsequent amino acid in the sequence.





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